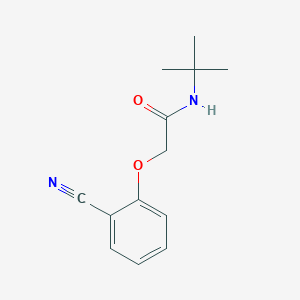
(2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide: is an organic compound that belongs to the class of cinnamamides It is characterized by the presence of a dimethylamino group and a chlorine atom attached to the cinnamamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide typically begins with 4-chlorocinnamic acid and dimethylamine.
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxyl group of 4-chlorocinnamic acid and the amine group of dimethylamine. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrially, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis, to produce this compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce 4-chlorocinnamic acid and dimethylamine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium cyanide (KCN).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted cinnamamides can be formed.
Oxidation Products: Oxidized derivatives of the cinnamamide backbone.
Hydrolysis Products: 4-chlorocinnamic acid and dimethylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of amide bonds.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.
Drug Development: It serves as a lead compound in the development of new drugs with potential therapeutic applications.
Industry:
Material Science: this compound is used in the development of new materials with specific properties.
Agriculture: It may be explored for its potential use in agrochemicals.
Wirkmechanismus
Molecular Targets and Pathways:
Receptor Binding: (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide may interact with specific receptors or enzymes in biological systems, modulating their activity.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylcinnamamide: Similar structure but lacks the chlorine atom.
4-Chlorocinnamamide: Similar structure but lacks the dimethylamino group.
N,N-Dimethyl-4-methylcinnamamide: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in (2E)-3-(4-chlorophenyl)-N,N-dimethyl-2-propenamide imparts unique chemical properties, such as increased reactivity in substitution reactions.
Dimethylamino Group: The dimethylamino group enhances the compound’s solubility and ability to interact with biological targets.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N,N-dimethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKVSIGUIAIDTR-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
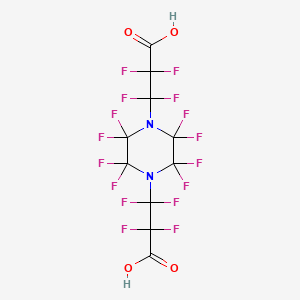
![[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol](/img/structure/B7806109.png)
![2-(1-{[(4-Fluorophenyl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B7806135.png)
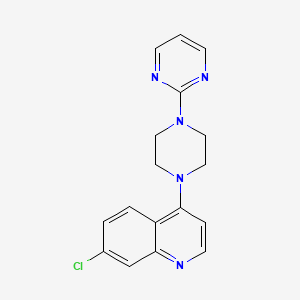
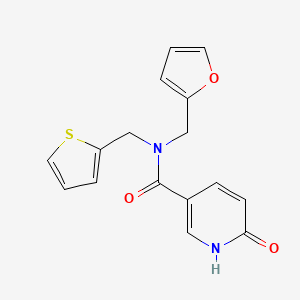
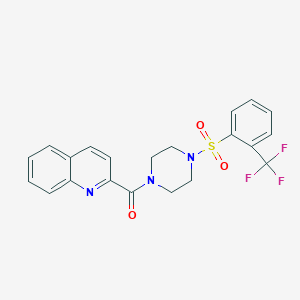
![sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B7806159.png)

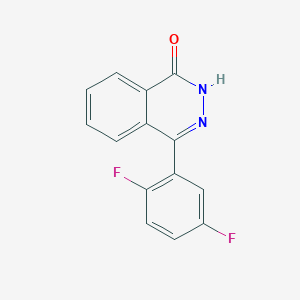
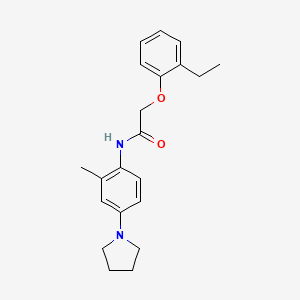
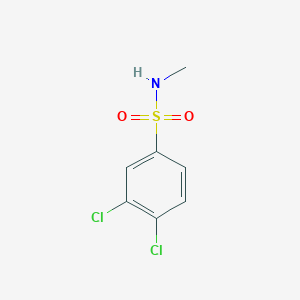
![methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B7806211.png)
![[(Furan-2-yl)methyl][(4-methoxyphenyl)methyl]amine; oxalic acid](/img/structure/B7806214.png)
